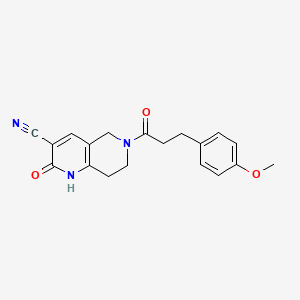
6-(3-(4-Methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound you mentioned is a complex organic molecule. It contains a naphthyridine core, which is a type of nitrogen-containing heterocycle. Attached to this core are a propanoyl group and a methoxyphenyl group .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Some general properties can be predicted based on the groups present in the molecule. For example, the presence of the methoxyphenyl and propanoyl groups suggest that this compound would have some degree of polarity .科学的研究の応用
Sure! Here is a comprehensive analysis of the scientific research applications of “6-(3-(4-Methoxyphenyl)propanoyl)-2-oxo-1,2,5,6,7,8-hexahydro-1,6-naphthyridine-3-carbonitrile”:
Antioxidant Activity
This compound has shown significant antioxidant properties. It can neutralize free radicals, thereby reducing oxidative stress, which is a major factor in the development of various diseases such as cancer, cardiovascular diseases, and neurodegenerative disorders . The antioxidant activity is often measured using assays like DPPH radical scavenging, where the compound’s ability to donate hydrogen atoms or electrons is evaluated.
Anticancer Potential
Research has indicated that this compound exhibits anticancer activity, particularly against certain types of cancer cells. It has been tested against human glioblastoma and triple-negative breast cancer cell lines, showing higher cytotoxicity against glioblastoma . This makes it a promising candidate for developing new anticancer drugs, especially for cancers that are resistant to conventional therapies.
Antibacterial Properties
The compound has also been studied for its antibacterial activity. It has shown effectiveness against various bacterial strains, making it a potential candidate for developing new antibiotics . This is particularly important in the context of rising antibiotic resistance, where new and effective antibacterial agents are urgently needed.
Neuroprotective Effects
Due to its antioxidant properties, this compound may also have neuroprotective effects. By reducing oxidative stress, it can potentially protect neurons from damage, which is beneficial in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . Research in this area focuses on its ability to cross the blood-brain barrier and its efficacy in in vivo models.
Anti-inflammatory Activity
Inflammation is a common underlying factor in many chronic diseases. This compound has been studied for its anti-inflammatory properties, which could make it useful in treating conditions like arthritis, inflammatory bowel disease, and other inflammatory disorders . The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes.
Cardioprotective Effects
The compound’s antioxidant and anti-inflammatory properties also contribute to its potential cardioprotective effects. It can help in reducing the risk of cardiovascular diseases by preventing oxidative damage to the heart and blood vessels . Studies often focus on its effects in animal models of heart disease.
Antiviral Activity
There is emerging research on the antiviral properties of this compound. It has shown potential in inhibiting the replication of certain viruses, making it a candidate for antiviral drug development . This is particularly relevant in the context of viral outbreaks where new antiviral agents are needed.
Wound Healing
The compound has also been explored for its role in wound healing. Its antioxidant and anti-inflammatory properties can accelerate the healing process by reducing oxidative stress and inflammation at the wound site . Research in this area includes in vitro and in vivo studies to evaluate its efficacy in promoting tissue regeneration.
作用機序
Safety and Hazards
特性
IUPAC Name |
6-[3-(4-methoxyphenyl)propanoyl]-2-oxo-1,5,7,8-tetrahydro-1,6-naphthyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-25-16-5-2-13(3-6-16)4-7-18(23)22-9-8-17-15(12-22)10-14(11-20)19(24)21-17/h2-3,5-6,10H,4,7-9,12H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEDFNIWHRPEMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCC(=O)N2CCC3=C(C2)C=C(C(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

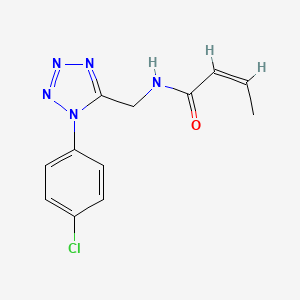
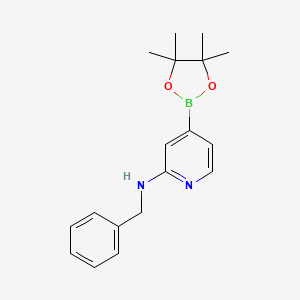
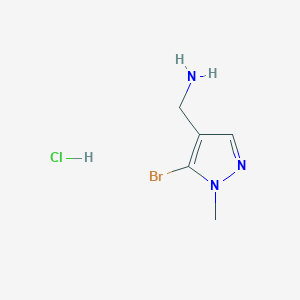
![2-methoxy-6-((E)-{[2-(trifluoromethyl)phenyl]imino}methyl)phenol](/img/structure/B2715554.png)
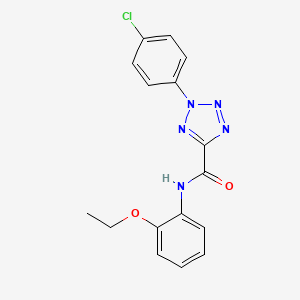

![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide](/img/structure/B2715557.png)
![3-(furan-2-ylmethyl)-2-phenyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2715558.png)

![2-(4-methyl-7-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetonitrile](/img/structure/B2715565.png)
![(E)-3-(2-Chloropyridin-4-yl)-N-[2-(hydroxymethyl)-3-(1-methylpyrazol-4-yl)propyl]prop-2-enamide](/img/structure/B2715567.png)
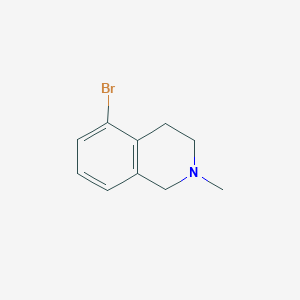
![N-(furan-2-ylmethyl)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide](/img/structure/B2715569.png)
